ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate
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Overview
Description
Ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate typically involves multiple steps, starting with the preparation of the chromenyl intermediate. One common method involves the Knoevenagel condensation of 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine . The resulting product is then subjected to further reactions to introduce the furoate ester group and the amino methyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The furoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate involves its interaction with various molecular targets and pathways. The compound’s coumarin core can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate
- 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde
- Coumarin derivatives with various substitutions at the 7-position
Uniqueness
Ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furoate ester group and amino methyl linkage differentiate it from other coumarin derivatives, potentially leading to unique applications and effects .
Properties
Molecular Formula |
C19H17NO7 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
ethyl 5-[[(8-methoxy-2-oxochromene-3-carbonyl)amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H17NO7/c1-3-25-19(23)15-8-7-12(26-15)10-20-17(21)13-9-11-5-4-6-14(24-2)16(11)27-18(13)22/h4-9H,3,10H2,1-2H3,(H,20,21) |
InChI Key |
MBUVXCQJJACRDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
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